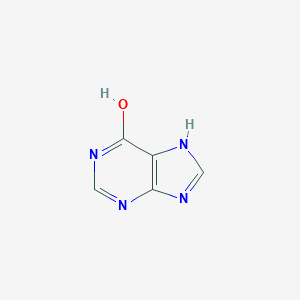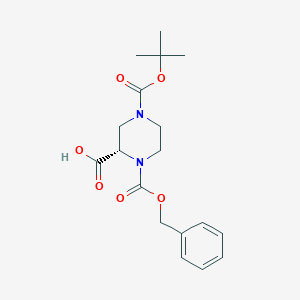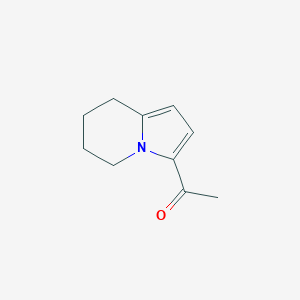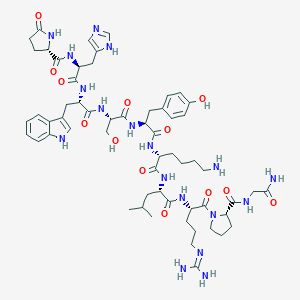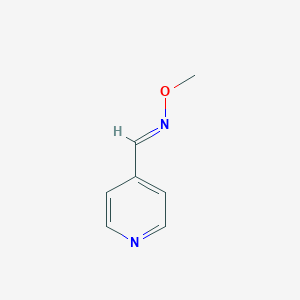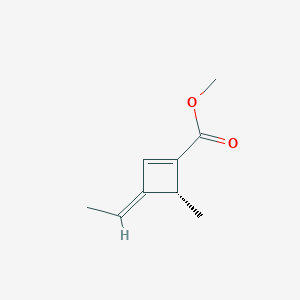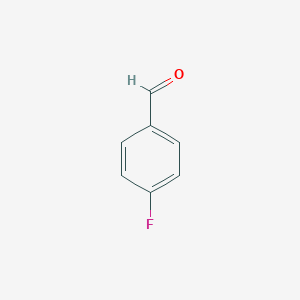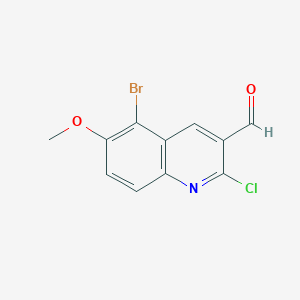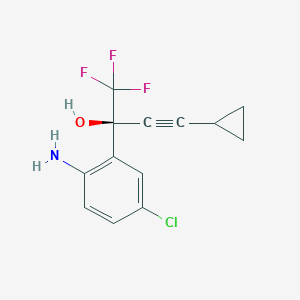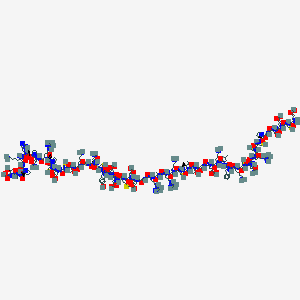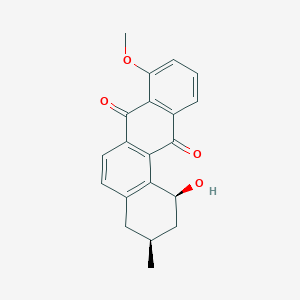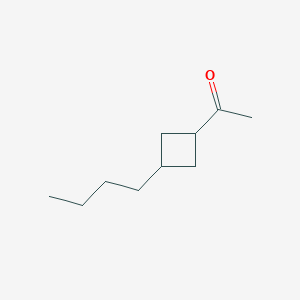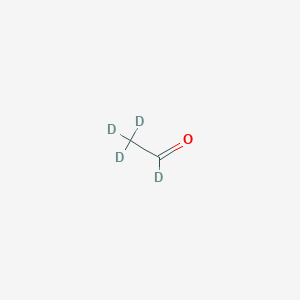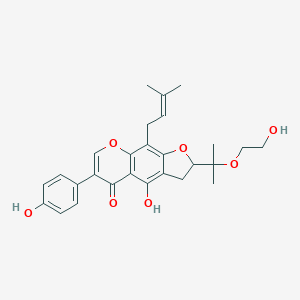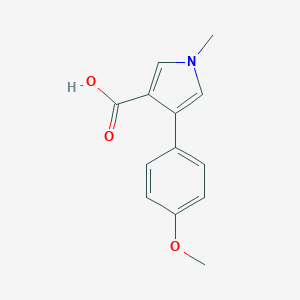
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid, also known as MMPC, is a chemical compound that has been widely studied for its potential therapeutic applications. MMPC belongs to the class of pyrrole carboxylic acids and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has also been shown to have anti-tumor properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid for lab experiments is its well-established synthesis method. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is also relatively stable and can be easily stored. However, one limitation of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid. One area of future research could be the development of new synthesis methods for 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid that improve its solubility in water. Another area of future research could be the study of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid in combination with other drugs or therapies for the treatment of neurodegenerative diseases and cancer. Additionally, further studies could be conducted to better understand the mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate, followed by the reaction of the resulting product with methyl iodide. The final product is obtained through the hydrolysis of the resulting ester. The synthesis method of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been well-established and has been used in various scientific research studies.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
131924-71-5 |
|---|---|
Nombre del producto |
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid |
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-14-7-11(12(8-14)13(15)16)9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
LJEFJBUPUCUNAL-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
SMILES canónico |
CN1C=C(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Sinónimos |
4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



